![molecular formula C19H17NO3 B4710327 1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-2-methylindoline](/img/structure/B4710327.png)
1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-2-methylindoline
描述
1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-2-methylindoline, also known as MBMI, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MBMI belongs to the class of indoline derivatives that have been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
科学研究应用
1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-2-methylindoline has been extensively studied for its potential therapeutic applications in various diseases. Some of the scientific research applications of this compound are listed below:
1. Anti-inflammatory activity: this compound has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
2. Antioxidant activity: this compound has been reported to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
3. Anticancer activity: this compound has been shown to possess anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
作用机制
The mechanism of action of 1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-2-methylindoline is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer progression. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and genes involved in cell survival and proliferation. This compound has also been shown to inhibit the activation of mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in various cellular processes, including inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the following:
1. Inhibition of pro-inflammatory cytokines: this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
2. Reduction of oxidative stress: this compound has been reported to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes.
3. Induction of apoptosis: this compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
实验室实验的优点和局限性
1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-2-methylindoline has several advantages and limitations for lab experiments. Some of the advantages are:
1. Potent biological activity: this compound has been shown to possess potent biological activity, making it a promising candidate for drug development.
2. Easy synthesis: this compound can be easily synthesized using simple chemical reactions.
3. Low toxicity: this compound has been shown to have low toxicity in animal studies.
Some of the limitations of this compound are:
1. Limited solubility: this compound has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
2. Lack of clinical studies: Despite its promising therapeutic potential, there are no clinical studies on the safety and efficacy of this compound in humans.
3. Limited understanding of mechanism of action: The mechanism of action of this compound is not fully understood, which can limit its potential applications.
未来方向
There are several future directions for research on 1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-2-methylindoline. Some of the possible directions are:
1. Development of novel analogs: The synthesis of novel analogs of this compound with improved solubility, potency, and selectivity can lead to the discovery of new drug candidates.
2. Investigation of pharmacokinetics and pharmacodynamics: Further studies on the pharmacokinetics and pharmacodynamics of this compound can provide insights into its safety and efficacy in vivo.
3. Clinical studies: Clinical studies on the safety and efficacy of this compound in humans can pave the way for its use in the treatment of various diseases.
4. Investigation of the mechanism of action: Further studies on the mechanism of action of this compound can provide insights into its potential applications and lead to the discovery of new therapeutic targets.
Conclusion:
This compound is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound possesses various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Despite its promising therapeutic potential, further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
属性
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-12-10-13-6-3-4-8-15(13)20(12)19(21)17-11-14-7-5-9-16(22-2)18(14)23-17/h3-9,11-12H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSRSYJDMDAICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[3-(4-ethylphenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B4710248.png)
![N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B4710252.png)
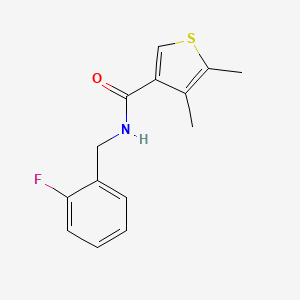
![N-(4-bromophenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4710281.png)
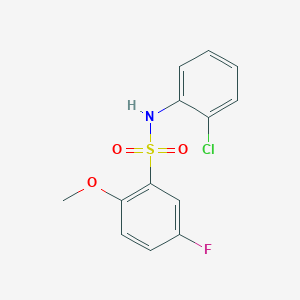
![N-[5-(1-azepanylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B4710299.png)
![4-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4710305.png)
![N-(4-fluorophenyl)-2-{[5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4710308.png)
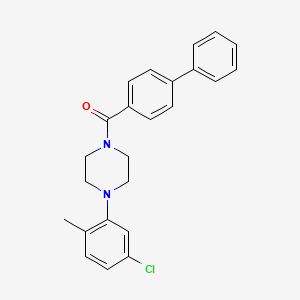
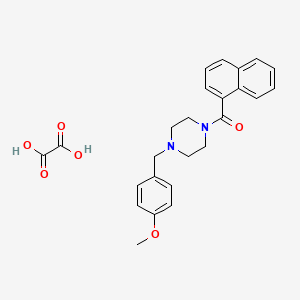
![4-[3-(2-thienyl)acryloyl]morpholine](/img/structure/B4710329.png)
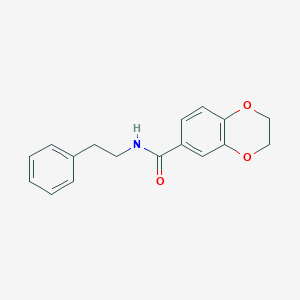
![8-tert-butyl-4-(4-isopropylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4710338.png)
![N-(3,3-diphenylpropyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4710346.png)